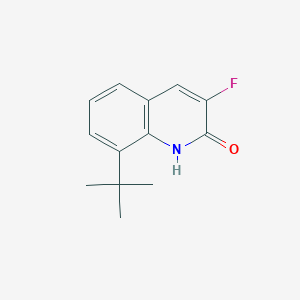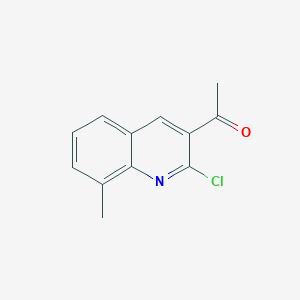
8-Tert-butyl-3-fluoro-2-hydroxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Terc-butil-3-fluoro-2-hidroxiquinolina es un compuesto químico con la fórmula molecular C13H14FNO y un peso molecular de 219,25 g/mol . Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico. Este compuesto se caracteriza por la presencia de un grupo terc-butilo en la posición 8, un átomo de flúor en la posición 3 y un grupo hidroxilo en la posición 2 del anillo de quinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-terc-butil-3-fluoro-2-hidroxiquinolina se puede lograr a través de varias rutas sintéticas. Un método común implica la alquilación de 8-hidroxiquinolina con bromuro de terc-butilo en presencia de una base, seguida de fluoración en la posición 3 utilizando un agente fluorante como la N-fluorobenzenosulfonimida (NFSI) . Las condiciones de reacción típicamente implican el uso de un solvente orgánico como el diclorometano y una base como el carbonato de potasio.
Métodos de Producción Industrial
La producción industrial de 8-terc-butil-3-fluoro-2-hidroxiquinolina puede implicar la síntesis a gran escala utilizando métodos similares a los descritos anteriormente, pero con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
8-Terc-butil-3-fluoro-2-hidroxiquinolina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en la posición 2 se puede oxidar para formar un derivado de quinona.
Reducción: El anillo de quinolina se puede reducir en condiciones específicas para formar derivados de dihidroquinolina.
Sustitución: El átomo de flúor en la posición 3 se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcóxidos se pueden utilizar para reacciones de sustitución.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados de dihidroquinolina.
Sustitución: Diversos derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
8-Terc-butil-3-fluoro-2-hidroxiquinolina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Medicina: Los derivados de este compuesto se están explorando por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de diversos productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 8-terc-butil-3-fluoro-2-hidroxiquinolina involucra su interacción con objetivos moleculares y vías específicas. El grupo hidroxilo en la posición 2 puede formar enlaces de hidrógeno con moléculas biológicas, mejorando su afinidad de unión. El átomo de flúor en la posición 3 puede aumentar la lipofilia del compuesto, facilitando su penetración a través de las membranas celulares. El grupo terc-butilo en la posición 8 puede proporcionar impedimento estérico, influyendo en la reactividad y selectividad generales del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
8-Hidroxiquinolina: Carece de los sustituyentes terc-butilo y flúor, lo que lo hace menos lipofílico y potencialmente menos activo biológicamente.
3-Fluoro-8-hidroxiquinolina: Similar a 8-terc-butil-3-fluoro-2-hidroxiquinolina, pero carece del grupo terc-butilo, lo que puede afectar sus propiedades estéricas y reactividad.
8-Terc-butil-2-hidroxiquinolina: Carece del átomo de flúor, lo que puede reducir su lipofilia y actividad biológica.
Unicidad
8-Terc-butil-3-fluoro-2-hidroxiquinolina es única debido a la combinación de los grupos terc-butilo, flúor e hidroxilo, que confieren propiedades químicas y biológicas distintas. La presencia de estos sustituyentes puede mejorar la estabilidad, reactividad y posibles aplicaciones terapéuticas del compuesto .
Propiedades
Número CAS |
518070-27-4 |
|---|---|
Fórmula molecular |
C13H14FNO |
Peso molecular |
219.25 g/mol |
Nombre IUPAC |
8-tert-butyl-3-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14FNO/c1-13(2,3)9-6-4-5-8-7-10(14)12(16)15-11(8)9/h4-7H,1-3H3,(H,15,16) |
Clave InChI |
OITVDLGHQNMTLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC2=C1NC(=O)C(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)


![6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B11882598.png)

![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)
![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)


![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)
![1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)


![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)
